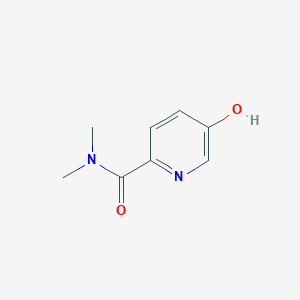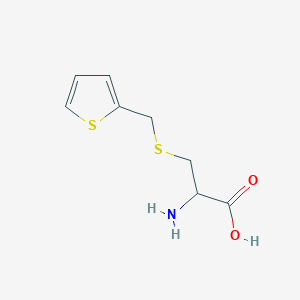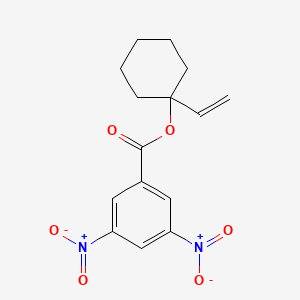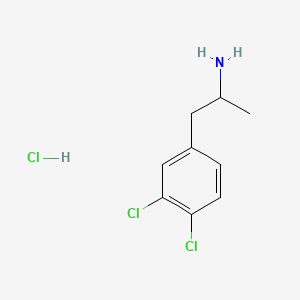
3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of organic compounds known as substituted amphetamines. These compounds are characterized by the presence of a benzene ring substituted with an ethanamine group and additional functional groups. This particular compound features two chlorine atoms and a methyl group, making it unique in its chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, ethanamine, and chlorinating agents.
Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The ethanamine group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A well-known stimulant with a similar structure but lacking the chlorine and methyl groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to different pharmacological effects.
Phenethylamine: The parent compound of many substituted amphetamines, with a simpler structure.
Uniqueness
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to the presence of chlorine atoms and a methyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological systems in specific ways. Further research is needed to fully understand its potential and applications.
Propriétés
Numéro CAS |
6229-86-3 |
|---|---|
Formule moléculaire |
C9H12Cl3N |
Poids moléculaire |
240.6 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H |
Clé InChI |
OFHUVEDFQIRAKY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


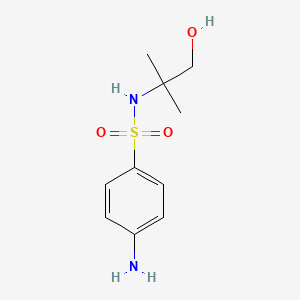
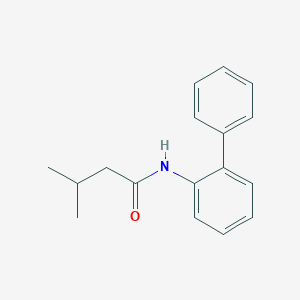
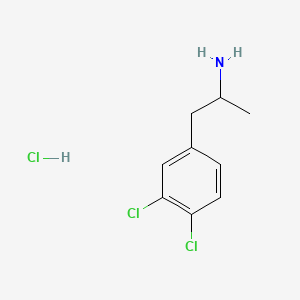
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
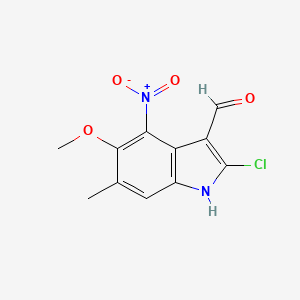
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
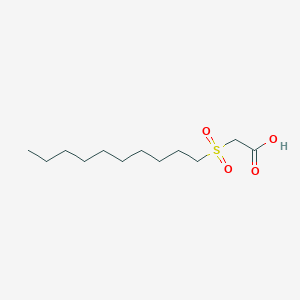
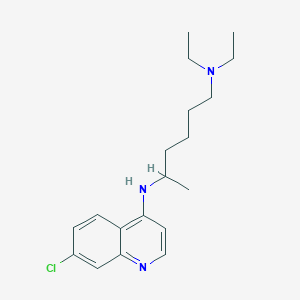

![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
